molecular formula C28H26N4O3S B251545 N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA

N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA

Cat. No.: B251545
M. Wt: 498.6 g/mol
InChI Key: FOPVJVVGHHAPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, a piperazine moiety, and a thiourea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA involves multiple steps. One common method includes the reaction of 4-methylbenzoyl chloride with piperazine to form 4-[(4-methylphenyl)carbonyl]piperazine. This intermediate is then reacted with 4-isothiocyanatobenzofuran-2-carboxamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-BENZOFURAN-2-YLCARBONYL)-N'-{4-[4-(4-METHYLBENZOYL)PIPERAZINO]PHENYL}THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H26N4O3S

Molecular Weight

498.6 g/mol

IUPAC Name

N-[[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H26N4O3S/c1-19-6-8-20(9-7-19)27(34)32-16-14-31(15-17-32)23-12-10-22(11-13-23)29-28(36)30-26(33)25-18-21-4-2-3-5-24(21)35-25/h2-13,18H,14-17H2,1H3,(H2,29,30,33,36)

InChI Key

FOPVJVVGHHAPJU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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